molecular formula C38H68ClF3N10O8 B13040962 decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA

decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA

Cat. No.: B13040962
M. Wt: 885.5 g/mol
InChI Key: PLQVPRRTVRVHHC-ZLYCMTQRSA-N
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Description

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is a peptide-based compound known for its role as an irreversible inhibitor of cysteine and serine proteases. This compound is particularly significant in the field of biochemistry and molecular biology due to its ability to inhibit specific proteases, making it a valuable tool in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under mild conditions.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting cysteine and serine proteases. It binds covalently to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition disrupts the normal function of the protease, leading to a decrease in proteolytic activity. The molecular targets include enzymes such as furin and other proprotein convertases, which play crucial roles in protein processing and maturation .

Comparison with Similar Compounds

Similar Compounds

    Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: Another peptide-based chloromethylketone inhibitor with similar protease inhibition properties.

    Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: A related compound with a different amino acid sequence but similar inhibitory activity.

Uniqueness

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is unique due to its specific amino acid sequence, which provides distinct binding affinity and selectivity for certain proteases. This specificity makes it a valuable tool for targeted inhibition studies and therapeutic applications .

Properties

Molecular Formula

C38H68ClF3N10O8

Molecular Weight

885.5 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(4S)-1-chloro-6-methyl-2,3-dioxoheptan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H67ClN10O6.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(49)44-25(15-13-18-42-35(38)39)32(51)45-26(16-14-19-43-36(40)41)33(52)47-28(21-24(4)5)34(53)46-27(20-23(2)3)31(50)29(48)22-37;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t25-,26-,27-,28-;/m0./s1

InChI Key

PLQVPRRTVRVHHC-ZLYCMTQRSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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